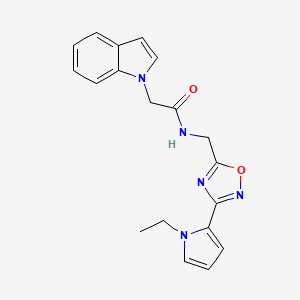
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves the condensation of appropriate indole and pyrrole derivatives with oxadiazole intermediates. The synthetic route might include the preparation of the oxadiazole ring via a cyclization reaction, followed by the attachment of the pyrrole and indole units under mild reaction conditions. Catalysts like Lewis acids may be employed to facilitate the reactions, with careful control of temperature and pH to ensure optimal yields.
Industrial Production Methods: For industrial-scale production, process optimization is crucial. This may involve multi-step syntheses using batch or continuous flow reactors. Automation and precise monitoring of reaction parameters like temperature, pressure, and reactant concentrations help achieve high purity and yield. Solvent selection and purification steps are also critical to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide undergoes various reactions including:
Oxidation: Reacts with oxidizing agents, potentially converting alcohol groups to carbonyl functionalities.
Reduction: Can be reduced under hydrogenation conditions to modify double bonds or functional groups.
Substitution: Nucleophilic and electrophilic substitutions can occur at different positions within the molecule, especially within the aromatic systems.
Common Reagents and Conditions:
Oxidation: Use of agents like hydrogen peroxide or chromium-based compounds.
Reduction: Employing hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizing halogenating agents or electrophiles for nucleophilic aromatic substitution.
Major Products Formed: The reactions yield a range of products depending on the reagents and conditions. For instance, oxidation may result in carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide has been explored for several scientific research applications:
Chemistry: As a building block for synthesizing novel organic molecules with potential biological activities.
Biology: As a probe to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cancer cell growth and proliferation.
Industry: Potential use in developing new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The pyrrole and indole rings are known to interact with enzymes and receptors, modulating their activity. The oxadiazole moiety can form hydrogen bonds and other interactions, influencing the compound's binding affinity and selectivity. The exact pathways involved depend on the biological context, but it often includes disruption of critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Indole-3-carbinol derivatives
Pyrrole-2-carboxylates
1,2,4-Oxadiazole-3-carboxamides
This unique blend of structural features makes N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide a valuable candidate for further research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-23-10-5-8-16(23)19-21-18(26-22-19)12-20-17(25)13-24-11-9-14-6-3-4-7-15(14)24/h3-11H,2,12-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIWHVWEDBBGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[2,3'-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
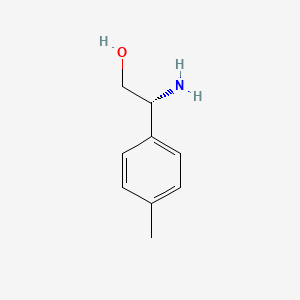
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)
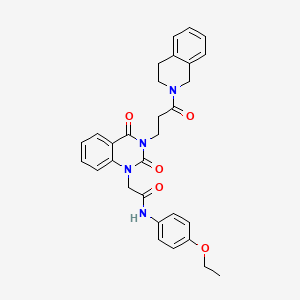
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)
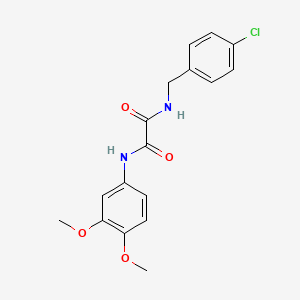
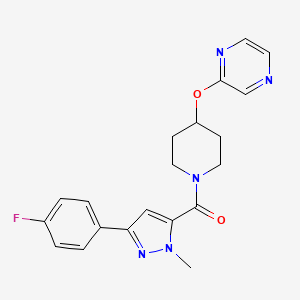
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)
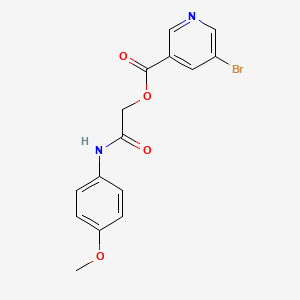
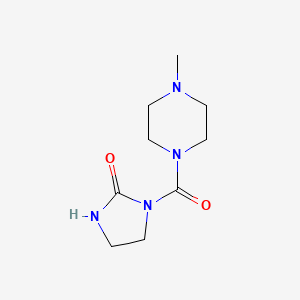
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
